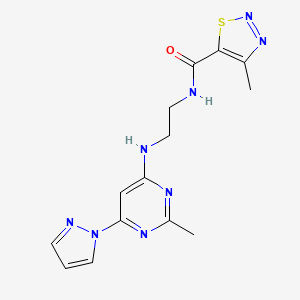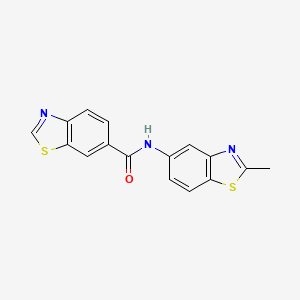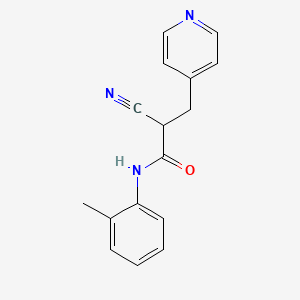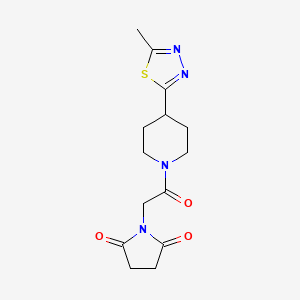![molecular formula C25H25N5O3 B2821332 3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-78-9](/img/structure/B2821332.png)
3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has focused on the synthesis of fused purine-diones, including thiadiazepino-purine and tetrahydropyrazino-purine ring systems, which are structurally related to the compound . These syntheses involve multi-step processes from purine derivatives, indicating the complexity and versatility of purine chemistry in creating diverse molecules for further biological evaluation (D. Hesek & A. Rybár, 1994).
Pharmacological Applications
- Some derivatives have been shown to exhibit anti-inflammatory activity in animal models, suggesting potential therapeutic applications for conditions characterized by inflammation. For example, substituted analogues based on the pyrimidopurinedione ring system exhibited anti-inflammatory activity comparable to naproxen, highlighting the therapeutic potential of these compounds (J. Kaminski et al., 1989).
- Certain arylpiperazine derivatives containing the pyrimidopurinedione fragment have been evaluated for their affinity towards serotonin receptors, showing potential as ligands with anxiolytic and antidepressant-like activity. This underscores the relevance of such compounds in the development of new psychiatric medications (Sławomir Jurczyk et al., 2004).
Binding Affinity and Molecular Interaction
- Detailed studies on the binding affinity of tricyclic pyrimido- and pyrazinoxanthines to adenosine receptors have been conducted. These investigations provide insights into the molecular interactions and selectivity of purinediones at different receptor subtypes, which is crucial for the rational design of receptor-specific drugs (E. Szymańska et al., 2016).
Analytical and Synthetic Methodologies
- Innovative synthetic methodologies and the analysis of purine derivatives' acidity constants have been explored, offering new avenues for the efficient production and characterization of purine-based compounds. These methods enhance the understanding of purine chemistry and facilitate the synthesis of novel derivatives with potential biological applications (N. Mofaddel et al., 2004).
Propiedades
IUPAC Name |
1,7-dimethyl-9-(4-phenoxyphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-4-14-28-23(31)21-22(27(3)25(28)32)26-24-29(15-17(2)16-30(21)24)18-10-12-20(13-11-18)33-19-8-6-5-7-9-19/h4-13,17H,1,14-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHAUBZGDCIHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2821251.png)


![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2821262.png)



![{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride](/img/structure/B2821271.png)
